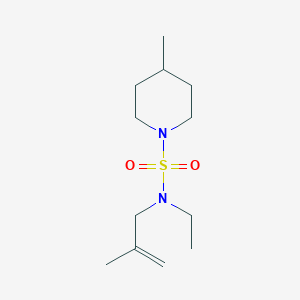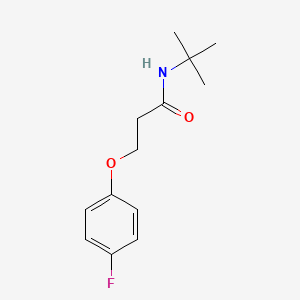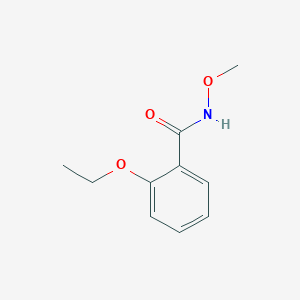![molecular formula C10H15N3O B7517343 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a cyclopropane-based amide that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the activity of certain enzymes and receptors in the body. It has also been suggested that N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide may interact with certain ion channels in the body.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to have anti-inflammatory and analgesic effects. It has also been found to have anticonvulsant effects. In addition, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide has been found to have pesticidal and herbicidal effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide in lab experiments is its potential as a versatile compound with various applications. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution must be exercised when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide. One potential direction is the further exploration of its potential as an anti-inflammatory and analgesic agent. Another potential direction is the study of its potential as an anticonvulsant agent. In addition, the potential pesticidal and herbicidal effects of this compound could be further explored. Overall, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide has the potential to be a valuable compound in various fields of scientific research.
Synthesis Methods
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of N-methylcyclopropanecarboxamide with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a catalyst. Another method involves the reaction of N-methylcyclopropanecarboxamide with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent. Both of these methods have been found to be effective in synthesizing N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide.
Scientific Research Applications
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to have potential as an anti-inflammatory agent. It has also been studied for its potential as an analgesic and anticonvulsant agent. In addition, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide has been studied for its potential as a pesticide and herbicide.
properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12(10(14)9-3-4-9)6-8-5-11-13(2)7-8/h5,7,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVJMFIAGVBCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)
![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)


![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)

![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)

![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)